molecular formula C12H8F10S4 B8049718 1,2-Di-(p-pentafluorosulfanylbenzene)disulfane

1,2-Di-(p-pentafluorosulfanylbenzene)disulfane

Cat. No.: B8049718
M. Wt: 470.4 g/mol
InChI Key: XMLJBWKMAZHDRB-UHFFFAOYSA-N
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Description

1,2-Di-(p-pentafluorosulfanylbenzene)disulfane is an organosulfur compound with the molecular formula C12H8F10S4 This compound is characterized by the presence of two pentafluorosulfanylbenzene groups connected by a disulfane (S-S) bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Di-(p-pentafluorosulfanylbenzene)disulfane typically involves the reaction of pentafluorosulfanylbenzene derivatives with sulfur sources under controlled conditions. One common method includes the reaction of p-pentafluorosulfanylbenzene thiol with sulfur dichloride (S2Cl2) in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield the desired disulfane compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,2-Di-(p-pentafluorosulfanylbenzene)disulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can break the disulfane bond, yielding thiols or other sulfur-containing compounds.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other sulfur derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1,2-Di-(p-pentafluorosulfanylbenzene)disulfane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,2-Di-(p-pentafluorosulfanylbenzene)disulfane involves its interaction with molecular targets through its sulfur and fluorine atoms. The disulfane bond can undergo cleavage, leading to the formation of reactive sulfur species that can interact with biological molecules. The pentafluorosulfanyl groups enhance the compound’s stability and reactivity, allowing it to participate in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Di-(p-fluorobenzene)disulfane
  • 1,2-Di-(p-chlorobenzene)disulfane
  • 1,2-Di-(p-bromobenzene)disulfane

Uniqueness

1,2-Di-(p-pentafluorosulfanylbenzene)disulfane is unique due to the presence of pentafluorosulfanyl groups, which impart distinct electronic and steric properties. These groups enhance the compound’s stability and reactivity compared to other disulfane derivatives, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

pentafluoro-[4-[[4-(pentafluoro-λ6-sulfanyl)phenyl]disulfanyl]phenyl]-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F10S4/c13-25(14,15,16,17)11-5-1-9(2-6-11)23-24-10-3-7-12(8-4-10)26(18,19,20,21)22/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLJBWKMAZHDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SSC2=CC=C(C=C2)S(F)(F)(F)(F)F)S(F)(F)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F10S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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